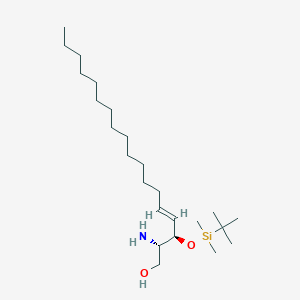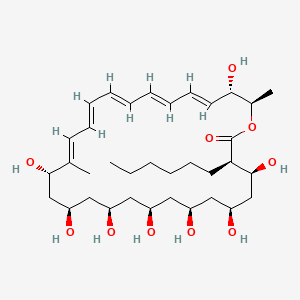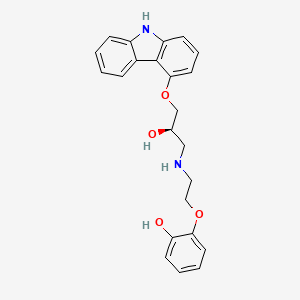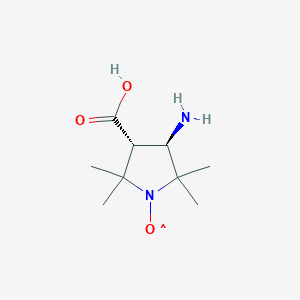
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is a chemically modified nucleoside derivative. . This compound is characterized by the presence of an iodine atom at the 2-position of the adenosine molecule and a carboxy-2’,3’-acetonide group, which provides unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide typically involves the iodination of adenosine derivatives followed by the introduction of the carboxy-2’,3’-acetonide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination. The acetonide group is introduced through a reaction with acetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in compliance with regulatory guidelines and is suitable for use in analytical method development, method validation, and quality control applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The acetonide group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions to cleave the acetonide group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide has several scientific research applications:
Chemistry: Used in the synthesis of adenosine receptor agonists, which are important in studying receptor-ligand interactions.
Biology: Investigated for its potential role in modulating biological processes through adenosine receptors.
Medicine: Explored for therapeutic applications, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of analytical methods and quality control processes for pharmaceutical products
Mecanismo De Acción
The mechanism of action of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural adenosine. This interaction can modulate various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The molecular targets include adenosine receptors A1, A2A, A2B, and A3, which are involved in different signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: The parent compound, which lacks the iodine and acetonide modifications.
2-Chloro Adenosine: Similar structure with a chlorine atom instead of iodine.
N6-Methyl Adenosine: Modified at the N6 position with a methyl group.
Uniqueness
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is unique due to the presence of the iodine atom and the acetonide group. These modifications enhance its chemical stability and provide distinct biological activities compared to other adenosine derivatives .
Propiedades
Número CAS |
141018-26-0 |
|---|---|
Fórmula molecular |
C13H14IN5O5 |
Peso molecular |
447.19 g/mol |
Nombre IUPAC |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1 |
Clave InChI |
BPWZMRNNBQGXEV-HEZDBXPZSA-N |
SMILES isomérico |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
SMILES canónico |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
Sinónimos |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


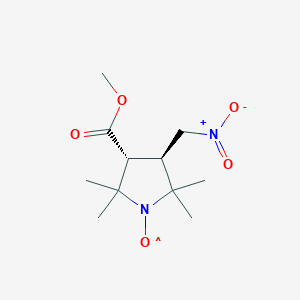
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
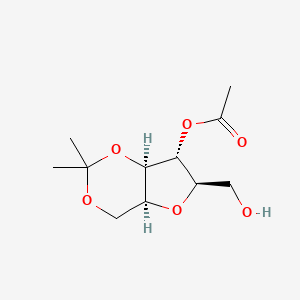
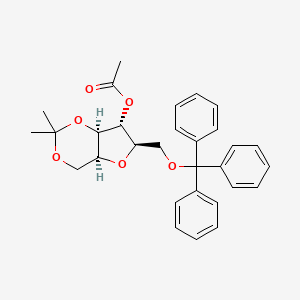

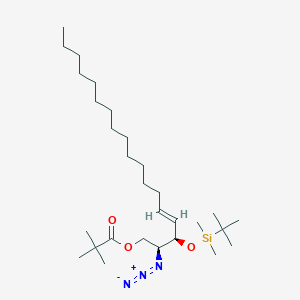

![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)
